molecular formula C7H6BrN3 B14000970 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine

3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine

Cat. No.: B14000970
M. Wt: 212.05 g/mol
InChI Key: CUJDYBRPBBPTIN-UHFFFAOYSA-N
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Description

3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom at the 3-position and an amine group at the 7-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine. The reaction proceeds through a series of steps including condensation, cyclization, and bromination . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Mechanism of Action

The mechanism of action of 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with receptors, modulating their signaling pathways . These interactions are crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom at the 3-position and the amine group at the 7-position makes 3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine unique. These functional groups enhance its reactivity and allow for the formation of a wide range of derivatives. Additionally, the bromine atom can be easily substituted, providing a versatile platform for chemical modifications .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyridin-7-amine

InChI

InChI=1S/C7H6BrN3/c8-6-3-5(9)4-7-10-1-2-11(6)7/h1-4H,9H2

InChI Key

CUJDYBRPBBPTIN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=CC2=N1)N)Br

Origin of Product

United States

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